![molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6](/img/structure/B2364093.png)
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a complex heterocyclic structure. It serves as a vital intermediate in pharmaceutical synthesis and is known for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one generally follows a multi-step process starting from commercially available precursors. Initial steps typically involve the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions under controlled conditions. Subsequent steps include the introduction of the methyl group and the construction of the pyridazinone ring through various condensation and cyclization reactions. Each synthetic route is optimized to achieve high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, batch processing or continuous flow systems can be employed. These methods utilize automated reactors and stringent quality control measures to ensure consistent production of high-purity this compound. Advanced chromatographic techniques are used for purification, ensuring that impurities are minimized.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the pyridazinone moiety allows for selective oxidation reactions, forming specific oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The heterocyclic structure is amenable to nucleophilic or electrophilic substitution reactions, often involving common reagents such as halogens and organometallic compounds.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: such as potassium permanganate and chromium trioxide.
Reducing agents: like sodium borohydride and lithium aluminum hydride.
Catalysts: including palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions vary based on the conditions but typically include oxidized, reduced, or substituted derivatives that retain the core heterocyclic structure.
Aplicaciones Científicas De Investigación
2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its biological activity is of interest, particularly its potential enzyme inhibition properties and interactions with biomolecules.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its robust chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is dependent on its ability to interact with specific molecular targets. These interactions often involve:
Binding to enzymes: inhibiting their activity and altering metabolic pathways.
Receptor modulation: affecting signal transduction processes.
Pathway interference: disrupting specific biochemical pathways critical for cellular function.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique in its multi-heterocyclic structure, which imparts distinct chemical and biological properties.
Similar Compounds
2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Pyridazin-3(2H)-one derivatives
Oxoethyl-substituted heterocycles
Each of these compounds shares some structural features with this compound, but none possess the exact same combination of functional groups and ring systems, giving it a unique set of properties and applications.
Actividad Biológica
The compound 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of pyrazolo, pyrido, and pyrimidine structures. Its molecular formula is C14H14N4O2, with a molecular weight of approximately 270.29 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, which can include nucleophilic substitutions and cyclization processes to form the desired heterocyclic frameworks.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, pyrazolopyrimidine derivatives have demonstrated broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across various cancer cell lines . Specifically, compounds exhibiting dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) have shown significant cytotoxic effects against renal carcinoma cell lines, with IC50 values indicating potent activity .
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
6s | CDK2 | 11.70 | RFX 393 |
6t | TRKA | 19.92 | RFX 393 |
These findings suggest that the compound may induce apoptosis in cancer cells through the intrinsic apoptotic pathway by inhibiting key regulatory enzymes involved in cell cycle progression .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. For example, it has been shown to inhibit CDK2 activity effectively, which is crucial for cell cycle regulation. Molecular docking studies indicate that it binds to the active site of CDK2 similarly to established inhibitors like milciclib .
Additionally, the compound's ability to modulate various signaling pathways further enhances its therapeutic potential. It has been observed to influence gene expression and cellular metabolism significantly .
Case Studies
Several case studies have explored the therapeutic implications of pyrazolopyrimidine derivatives:
- Study on Renal Carcinoma : Compounds derived from this structure were evaluated against renal carcinoma cell lines (RFX 393). The results indicated a significant arrest in the G0–G1 phase of the cell cycle upon treatment with these compounds, leading to reduced proliferation rates compared to control groups .
- Inhibition Studies : In vitro studies have demonstrated that these compounds can inhibit NF-κB/AP-1 reporter activity in response to inflammatory stimuli, suggesting potential anti-inflammatory properties as well .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming hydrogen/carbon environments, particularly for distinguishing fused pyrazole-pyrimidine rings. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1670–1680 cm⁻¹) and amine (N–H, ~3260–3280 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., ±0.005 Da deviation). For example, ¹H NMR in DMSO-d₆ resolves aromatic protons at δ 7.1–8.8 ppm, while 13C NMR confirms sp² carbons at δ 150–160 ppm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work under fume hoods to avoid inhalation. Store in airtight containers at 2–8°C. In case of exposure, wash affected areas with water for 15 minutes and consult a physician. No specific GHS hazards are reported, but general precautions for heterocyclic compounds apply, including avoiding open flames due to potential dust combustibility .
Q. How is the pyrazolo-pyrido-pyrimidine core synthesized in preliminary steps?
Methodological Answer: Start with condensation of substituted pyrazole-5-amines with α,β-unsaturated ketones. For example, cyclize 2-methylpyrazole derivatives with pyridazine-3(2H)-one precursors using HCl (1–2 M) in refluxing ethanol (70–80°C, 6–8 hours). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Isolate intermediates via vacuum filtration and recrystallize in ethanol to achieve >90% purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer: Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For instance, ambiguous aromatic protons in pyridazine rings can be assigned via NOESY correlations. Computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts within ±0.3 ppm of experimental values. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in acetonitrile) .
Q. What experimental designs are optimal for evaluating this compound’s bioactivity against enzymatic targets?
Methodological Answer: Use a randomized block design with split-plot arrangements. Test dose-response curves (0.1–100 µM) in triplicate across four replicates. For kinase inhibition assays, employ FRET-based protocols with ATP concentrations at Km values. Normalize data to positive controls (e.g., staurosporine) and apply ANOVA with post-hoc Tukey tests (p < 0.05). Include negative controls with DMSO (<1% v/v) to rule out solvent effects .
Q. How can reaction yields be improved during the introduction of a 2-oxoethyl substituent?
Methodological Answer: Optimize nucleophilic substitution using pyridazin-3(2H)-one and bromoethyl ketone precursors. Use K₂CO₃ as a base in anhydrous DMF at 50°C for 12 hours under N₂. Increase yield from ~50% to 72% by employing phase-transfer catalysis (e.g., tetrabutylammonium bromide, 5 mol%). Purify via flash chromatography (silica gel, dichloromethane/methanol 95:5) .
Q. What strategies mitigate byproduct formation during cyclization steps?
Methodological Answer: Byproducts like dimerized pyrazoles form at high temperatures (>90°C). Mitigate by:
- Slow addition of reagents (1–2 mL/min) to control exothermicity.
- Use microwave-assisted synthesis (100 W, 80°C, 30 minutes) to reduce side reactions.
- Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product.
Characterize byproducts via LC-MS and adjust stoichiometry (e.g., 1.1:1 ketone:amine ratio) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
Factor | Resolution Strategy |
---|---|
Purity Variance | Re-test compounds with HPLC purity >98% (C18 column, acetonitrile/water gradient). |
Assay Conditions | Standardize ATP concentrations (e.g., 10 µM for kinases) and incubation times (30–60 min). |
Cell Line Variability | Use isogenic cell lines and validate via Western blot for target expression. |
Cross-reference data with structurally analogous compounds (e.g., triazolo-pyrimidines) to identify SAR trends . |
Propiedades
IUPAC Name |
2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHIHWAMLOUFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.